molecular formula C18H21NO4 B12773739 N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide CAS No. 87203-59-6

N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide

Cat. No.: B12773739
CAS No.: 87203-59-6
M. Wt: 315.4 g/mol
InChI Key: OOPXKRKVUNJLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide is an organic compound characterized by the presence of methoxy groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide typically involves the reaction of 4-methoxyphenylacetic acid with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl compounds, depending on the type of reaction and reagents used.

Scientific Research Applications

N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
  • N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide is unique due to its specific arrangement of methoxy groups and phenyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

87203-59-6

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)ethyl]formamide

InChI

InChI=1S/C18H21NO4/c1-21-15-7-5-14(6-8-15)16(19-12-20)10-13-4-9-17(22-2)18(11-13)23-3/h4-9,11-12,16H,10H2,1-3H3,(H,19,20)

InChI Key

OOPXKRKVUNJLGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.